2-(Dibromomethyl)-1,3-dioxolane, also known as 2-bromomethyl-1,3-dioxolane, is a chemical compound with the molecular formula and a molecular weight of approximately 167.001 g/mol. This compound features a dioxolane ring structure, which is a five-membered ring containing two oxygen atoms. The presence of the bromomethyl group at the second carbon of the dioxolane enhances its reactivity, making it useful in various synthetic applications. Its structure can be represented by the following InChI key: CKIIJIDEWWXQEA-UHFFFAOYSA-N .
While specific biological activity data for 2-(dibromomethyl)-1,3-dioxolane is limited, compounds with similar structures often exhibit various biological activities. For instance, dioxolane derivatives are known to possess antimicrobial and antifungal properties. Further research may be necessary to fully elucidate the biological effects of this specific compound.
The synthesis of 2-(dibromomethyl)-1,3-dioxolane typically involves the bromination of a suitable dioxolane precursor. Common methods include:
2-(Dibromomethyl)-1,3-dioxolane has several applications in organic synthesis:
Several compounds share structural similarities with 2-(dibromomethyl)-1,3-dioxolane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dioxolane | Dioxolane | Non-brominated version; used as a solvent and reagent. |
| Bromomethyl-1,3-dioxole | Dioxole | Contains only one oxygen atom; less reactive than dioxolanes. |
| 2-Bromomethyl-1,3-dioxolan | Similar structure | Contains two bromine atoms; higher reactivity due to multiple halogens. |
The presence of both bromine atoms in the structure of 2-(dibromomethyl)-1,3-dioxolane significantly increases its reactivity compared to its analogs. This unique feature makes it particularly useful as an intermediate in organic synthesis where selective bromination or functionalization is required.
Acetalization-based synthesis represents the primary methodology for constructing 2-(dibromomethyl)-1,3-dioxolane compounds [1]. The acetalization process involves the formation of cyclic acetals through the reaction of aldehydes or ketones with diols, typically proceeding through hemiacetal intermediates [2]. This fundamental reaction mechanism provides the foundation for dioxolane ring formation, where ethylene glycol serves as the diol component in the cyclization process [3].
The acetalization reaction proceeds through a multi-step mechanism involving initial protonation of the carbonyl group, followed by nucleophilic attack by the alcohol [2]. Formation of the acetal occurs when the hydroxyl group of a hemiacetal becomes protonated and is lost as water, with the resulting carbocation being rapidly attacked by a second molecule of alcohol [2]. This mechanism is particularly relevant for dioxolane synthesis, where the cyclic nature of the product stabilizes the acetal linkage [3].
Ethylene glycol condensation approaches constitute the most widely employed methodology for synthesizing 2-(dibromomethyl)-1,3-dioxolane derivatives [4] [5]. The condensation reaction typically involves the treatment of appropriate aldehydes with ethylene glycol under acidic conditions, leading to the formation of the five-membered dioxolane ring system [6].
The parent 1,3-dioxolane has been obtained through condensation of ethylene glycol with formaldehyde in toluene using para-toluenesulfonic acid as catalyst [6]. Acetalization or ketalization of aldehydes and ketones with ethylene glycol in the presence of para-toluenesulfonic acid forms mono- and disubstituted 1,3-dioxolanes separately [6]. The reaction conditions are typically optimized to achieve high yields while minimizing side reactions [6].
Table 1: Ethylene Glycol Condensation Reaction Conditions
| Substrate | Ethylene Glycol (mol equiv) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetaldehyde | 1.66 | Bromine | 0-3 | 3.5 | 79.2 |
| Formaldehyde | 1.0 | para-Toluenesulfonic acid | 25 | 24 | 85-90 |
| Substituted aldehydes | 1.25-1.75 | Hydrochloric acid | 25 | 0.33 | 90-95 |
The synthesis of bromoacetaldehyde ethylene glycol acetal demonstrates the effectiveness of this approach [4]. In this process, ethylene glycol and acetaldehyde are mixed and stirred at room temperature for thirty minutes, followed by dropwise addition of bromine at zero to three degrees Celsius for three and a half hours [4]. The fraction distilled under reduced pressure yields bromoacetaldehyde ethylene glycol with a yield of seventy-nine point two percent and content exceeding ninety-five percent [4].
Bromination optimization strategies are crucial for the efficient introduction of bromine substituents into the dioxolane framework [7]. The bromination of alkyl-substituted 1,3-dioxolanes by molecular bromine in carbon tetrachloride occurs regioselectively with preservation of the heterocycle and leads to formation of 2-(α-bromoalkyl)-1,3-dioxolane derivatives [7].
The bromination process typically involves the use of molecular bromine as the brominating agent, with reaction conditions carefully controlled to ensure regioselectivity [7]. The reaction mechanism involves the formation of a bromonium ion intermediate, followed by nucleophilic attack to give the final brominated product [7]. Temperature control is essential, as lower temperatures favor selective bromination while higher temperatures may lead to over-bromination or ring-opening reactions .
Table 2: Bromination Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 0-5°C | Maximizes yield | High regioselectivity |
| Bromine equivalents | 1.0-1.1 | Prevents over-bromination | Maintains selectivity |
| Reaction time | 2-4 hours | Ensures completion | Minimizes side reactions |
| Solvent | Carbon tetrachloride | Enhances solubility | Improves selectivity |
The kinetics and mechanism of bromination of cyclic acetals with 1,4-dioxane dibromide have been studied extensively [7]. The reactivities of cyclic formals in bromination with dioxane dibromide increase in the order 1,3-dioxepane greater than 1,3-dioxolane approximately equal to 1,3-dioxane, which is explained not only by steric factors but also by the ease of cleavage of the carbon-oxygen bond of the dioxacyclane ring [7].
Catalytic systems play a pivotal role in facilitating dioxolane formation through the provision of appropriate reaction environments and activation of substrates [3] [9]. Various catalytic approaches have been developed, ranging from traditional Brønsted acids to sophisticated Lewis acid systems [9] [10].
Brønsted acid catalysts represent the most commonly employed catalytic systems for dioxolane formation [3]. A screen of Brønsted acid catalysts demonstrated that Amberlyst-15, para-toluene sulfonic acid, camphorsulfonic acid, trifluoromethanesulfonic acid, phosphoric acid, and hydrochloric acid all afford desired dioxolane products in modest to good yield [9]. The catalytic activity varies significantly among different acids, with strong acids generally providing higher reaction rates [3].
Table 3: Catalytic System Performance in Dioxolane Formation
| Catalyst Type | Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Hydrochloric acid | 0.1 | 25 | 95 | 98 |
| Sulfuric acid | 0.1 | 25 | 93 | 97 |
| para-Toluenesulfonic acid | 0.5 | 45 | 85 | 95 |
| Trifluoroacetic acid | 0.1 | 25 | 93 | 98 |
| Diphenylphosphinic acid | 5.0 | 45 | 90 | >99 |
Lewis acid catalysts have also been extensively investigated for dioxolane formation [11] [12]. Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have been investigated, with rearrangement of vinyl acetals under a variety of conditions resulting in cis- and trans-2,3-disubstituted tetrahydrofuran derivatives in a highly stereoselective manner [11]. The choice of Lewis acid significantly influences both the reaction rate and the stereochemical outcome of the process [11].
The synthesis of 1,3-dioxolanes by the addition of ketones to epoxides catalyzed by organometallic complexes represents an innovative catalytic approach [13]. The organometallic complex [CpIr(NCMe)3]2+, where Cp equals C5Me5, serves as an active and effective catalyst for this reaction [13]. The reaction proceeds through activation of the epoxide by coordination of the oxygen atom to the Lewis acid, followed by backside addition of the ketone to one of the carbon atoms [13].
Stereochemical considerations in dibromomethyl group introduction are fundamental to understanding the synthetic pathways and reactivity patterns of 2-(dibromomethyl)-1,3-dioxolane derivatives [14] . The introduction of dibromomethyl substituents involves complex stereochemical transformations that must be carefully controlled to achieve desired products [14].
Stereoselective formation of substituted 1,3-dioxolanes has been achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether [14]. The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine [14]. The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product [14].
The stereochemical outcome of dioxolane formation is strongly influenced by the geometry of the starting materials [14]. The stereospecific and stereoselective formation of substituted dioxolane products can be explained by reaction pathways involving the 1,3-dioxolan-2-yl cation intermediate [14]. The neighboring group participation may cause stereospecific formation of the dioxolanyl cation intermediate, where the cis alkene forms the meso cation and the trans-alkene forms the chiral cation [14].
Table 4: Stereochemical Outcomes in Dibromomethyl Dioxolane Formation
| Starting Material Geometry | Intermediate Type | Product Stereochemistry | Selectivity Ratio |
|---|---|---|---|
| cis-Alkene | Meso cation | (2r)-meso product | >95:5 |
| trans-Alkene | Chiral cation | Single diastereomer | >99:1 |
| Substituted aromatic | Mixed intermediates | Diastereomeric mixture | 85:15 |
The mechanism of dibromomethyl group introduction involves several key stereochemical considerations . The bromination process typically proceeds through radical or ionic mechanisms, with the stereochemical outcome depending on the reaction conditions and the nature of the substrate . Stereocontrol can be achieved through the use of chiral catalysts or auxiliaries, leading to enantioselective synthesis of the desired products .
Stereoselectivity in nucleophilic trapping affects the stereochemical outcome of the dioxolane products [14]. The meso cation generated from the cis alkene has diastereotopic faces for the nucleophilic addition, requiring stereoface control in the nucleophilic attack [14]. The actual diastereoselective formation of the meso product starting from cis alkene may be attributed to the steric fence provided by the 4,5-substituents of the meso cation [14].
Single-crystal X-ray diffraction studies provide the most definitive structural information for 2-(Dibromomethyl)-1,3-dioxolane. The compound crystallizes with the five-membered dioxolane ring adopting an envelope conformation, which is characteristic of this class of heterocyclic compounds [1]. The molecular formula C4H6Br2O2 with a molecular weight of 245.90 g/mol has been confirmed through crystallographic analysis [2].
The crystallographic data for 2-(Dibromomethyl)-1,3-dioxolane and related compounds demonstrates consistent structural features across the dioxolane family:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ring Conformation |
|---|---|---|---|---|
| 2-(Dibromomethyl)-1,3-dioxolane | C4H6Br2O2 | 245.90 | 4362-54-3 | Envelope |
| 2-(Bromomethyl)-1,3-dioxolane | C4H7BrO2 | 167.00 | 4360-63-8 | Envelope |
| 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | 243.10 | 3418-21-1 | Envelope |
The envelope conformation is confirmed by Cremer-Pople puckering parameters, with Q values typically ranging from 0.35-0.47 Å and phase angles indicating the position of the displaced carbon atom [3]. The dibromomethyl substitution at the 2-position creates significant steric hindrance, which influences the preferred conformational arrangement of the molecule.
Bond lengths within the dioxolane ring system are consistent with literature values for similar compounds. The C-O bond lengths are typically 1.40-1.45 Å, and the O-C-O bond angle ranges from 107-109°, reflecting the tetrahedral geometry around the carbon center [4] [5]. The presence of two bromine atoms on the methyl carbon creates additional electron-withdrawing effects that slightly contract the C-C bond connecting the dibromomethyl group to the dioxolane ring.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2-(Dibromomethyl)-1,3-dioxolane. The compound exhibits characteristic spectral features that distinguish it from related brominated dioxolanes.
Proton Nuclear Magnetic Resonance Analysis
The 1H nuclear magnetic resonance spectrum of 2-(Dibromomethyl)-1,3-dioxolane shows distinct signal patterns that reflect the molecular environment [6] . The dibromomethyl proton (CHBr2) appears as a singlet at δ 6.3-6.8 ppm, significantly downfield compared to the corresponding signal in 2-(Bromomethyl)-1,3-dioxolane (δ 3.5-4.2 ppm) [6]. This substantial downfield shift is attributed to the deshielding effect of the second bromine atom, which increases the electron-withdrawing character of the substituent.
The dioxolane ring protons (OCH2CH2O) appear as a characteristic multiplet at δ 3.9-4.2 ppm, integrating for four protons. The slight downfield shift compared to unsubstituted dioxolane reflects the electron-withdrawing influence of the dibromomethyl group [8]. The coupling patterns within the ethylene bridge protons provide information about the ring conformation and the degree of conformational averaging in solution.
Carbon-13 Nuclear Magnetic Resonance Analysis
The 13C nuclear magnetic resonance spectrum provides complementary structural information . The dibromomethyl carbon (CHBr2) resonates at δ 75-80 ppm, considerably downfield from the corresponding signal in mono-brominated analogs (δ 31-35 ppm). This dramatic shift reflects the cumulative electron-withdrawing effect of both bromine atoms.
The dioxolane ring carbons (OCH2CH2O) appear at δ 65-66 ppm, consistent with the chemical shift range observed for other dioxolane derivatives [9]. The quaternary carbon bearing the dibromomethyl group typically resonates at δ 105-110 ppm, reflecting its acetal character and the influence of the electron-withdrawing substituent.
| Compound | 1H NMR (CHBr2/CHBr) δ (ppm) | 13C NMR (CHBr2/CHBr) δ (ppm) | 1H NMR (OCH2CH2O) δ (ppm) | 13C NMR (OCH2CH2O) δ (ppm) |
|---|---|---|---|---|
| 2-(Dibromomethyl)-1,3-dioxolane | 6.3-6.8 (CHBr2) | 75-80 (CHBr2) | 3.9-4.2 (m, 4H) | 65-66 |
| 2-(Bromomethyl)-1,3-dioxolane | 3.5-4.2 (CHBr) | 31-35 (CHBr) | 3.8-4.1 (m, 4H) | 65-66 |
Infrared spectroscopy reveals the vibrational characteristics of 2-(Dibromomethyl)-1,3-dioxolane through analysis of fundamental molecular vibrations [10] [11]. The compound exhibits characteristic absorption bands that provide structural confirmation and conformational information.
Carbon-Hydrogen Stretching Vibrations
The C-H stretching vibrations of the dioxolane ring appear in the region 2850-2980 cm⁻¹ with strong intensity [10]. The dibromomethyl C-H stretch occurs at 2900-3000 cm⁻¹, slightly shifted from the corresponding vibration in mono-brominated analogs due to the altered electronic environment created by the second bromine atom.
Carbon-Oxygen Stretching Vibrations
The C-O stretching vibrations represent the most characteristic features of the dioxolane ring system [10] [12]. The asymmetric C-O-C stretch appears at 1100-1200 cm⁻¹ with strong intensity, while the symmetric C-O-C stretch occurs at 800-900 cm⁻¹ with medium intensity. These frequencies are diagnostic for the dioxolane ring system and remain relatively consistent across different substituents.
Carbon-Bromine Stretching Vibrations
The C-Br stretching vibrations appear in the region 500-700 cm⁻¹ with medium intensity [13]. The presence of two bromine atoms results in multiple C-Br stretching modes, with the symmetric and antisymmetric combinations appearing at slightly different frequencies. These vibrations are sensitive to the molecular conformation and provide information about the orientation of the dibromomethyl group relative to the dioxolane ring.
Ring Vibrations
The dioxolane ring breathing mode appears at 900-1000 cm⁻¹ with medium intensity, while ring deformation modes occur at 400-600 cm⁻¹ with weak intensity [14]. These low-frequency vibrations are particularly sensitive to ring puckering and provide information about the conformational preferences of the molecule.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (dioxolane ring) | 2850-2980 | Strong |
| C-H stretching (CHBr2) | 2900-3000 | Medium |
| C-O stretching | 1000-1300 | Strong |
| C-O-C stretching (asymmetric) | 1100-1200 | Strong |
| C-O-C stretching (symmetric) | 800-900 | Medium |
| C-Br stretching | 500-700 | Medium |
| Ring breathing | 900-1000 | Medium |
| Ring deformation | 400-600 | Weak |
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 2-(Dibromomethyl)-1,3-dioxolane [15] [16]. The computational approach employs standard methodologies that have been validated for similar organic compounds containing heteroatoms and halogen substituents.
Computational Methodology
The most reliable computational results for 2-(Dibromomethyl)-1,3-dioxolane are obtained using hybrid density functional theory methods [16]. The B3LYP functional combined with 6-31G(d) basis sets provides adequate accuracy for geometry optimization and frequency calculations [15]. For more precise energetics, single-point calculations with the 6-311++G(d,p) basis set are recommended.
The computational protocol typically involves initial geometry optimization at the B3LYP/6-31G(d) level, followed by harmonic frequency calculations to verify that optimized structures correspond to genuine minima on the potential energy surface [17]. Solvent effects are incorporated using polarizable continuum models such as PCM or SMD, with acetone or chloroform as representative solvents for dioxolane chemistry [15].
Electronic Structure Analysis
The electronic structure of 2-(Dibromomethyl)-1,3-dioxolane reflects the combined influence of the dioxolane ring system and the dibromomethyl substituent. The highest occupied molecular orbital is typically localized on the oxygen atoms of the dioxolane ring, while the lowest unoccupied molecular orbital shows significant contributions from the C-Br σ* orbitals .
The molecular electrostatic potential reveals regions of electron density depletion around the bromine atoms and electron accumulation at the oxygen centers. This charge distribution pattern influences the reactivity and intermolecular interactions of the compound [19].
Structural Parameters
Density functional theory calculations predict structural parameters that are consistent with experimental observations. The C-O bond lengths in the dioxolane ring are calculated to be 1.40-1.45 Å, and the O-C-O bond angle is 107-109°, reflecting the tetrahedral geometry around the acetal carbon [4].
The dibromomethyl group adopts a conformation that minimizes steric interactions with the dioxolane ring. The C-Br bond lengths are calculated to be approximately 1.95-1.96 Å, consistent with typical C-Br bond distances in organic compounds [13].
| Parameter | Typical Value/Method | Reference Level |
|---|---|---|
| Basis Set | 6-31G(d), 6-311++G(d,p) | Standard for organic molecules |
| Functional | B3LYP, M06-2X, ωB97XD | Hybrid functionals preferred |
| Optimization Method | Gradient optimization | Default optimization |
| Solvent Model | PCM, SMD | Acetone, chloroform solvents |
| Bond Length C-O (Å) | 1.40-1.45 | Typical for dioxolane |
| Bond Angle O-C-O (°) | 107-109 | Tetrahedral geometry |
| Dipole Moment (D) | 1.5-2.5 | Polar compound |
The conformational behavior of 2-(Dibromomethyl)-1,3-dioxolane is governed by the balance between ring strain, steric interactions, and electronic effects [20] [21]. Computational studies reveal multiple conformational minima corresponding to different envelope conformations of the dioxolane ring.
Ring Puckering Analysis
The dioxolane ring in 2-(Dibromomethyl)-1,3-dioxolane adopts envelope conformations with one of the ring atoms displaced from the plane defined by the other four atoms [3] [22]. The puckering amplitude, characterized by the Cremer-Pople parameter Q, typically ranges from 0.35-0.47 Å, depending on the specific envelope conformation.
The most stable conformations are those in which the dibromomethyl group adopts an equatorial-like position relative to the puckered ring, minimizing steric interactions with the ring oxygen atoms. The envelope conformations can be categorized based on which carbon atom is displaced from the plane.
Energetic Considerations
The relative energies of different envelope conformations span a range of approximately 0-0.7 kcal/mol, indicating rapid interconversion between conformers at room temperature [23]. The most stable conformation typically corresponds to the C2-exo envelope, where the carbon bearing the dibromomethyl group is displaced toward the exo face of the ring.
The energy barriers between conformational minima are relatively low (2-4 kcal/mol), consistent with the dynamic nature of the dioxolane ring system observed in nuclear magnetic resonance spectroscopy [17]. The pseudorotation pathway involves passage through planar transition states that represent the highest energy points on the conformational energy surface.
Substituent Effects
The dibromomethyl substituent significantly influences the conformational preferences compared to unsubstituted dioxolane [23]. The steric bulk of the two bromine atoms favors conformations in which the substituent is positioned away from the ring system, leading to a preference for exo conformations.
The electron-withdrawing nature of the dibromomethyl group also affects the conformational energetics by altering the electronic distribution within the dioxolane ring. This electronic effect is manifested in subtle changes to the C-O bond lengths and the O-C-O bond angle, which in turn influence the energetics of different puckering modes.
| Conformation | Relative Energy (kcal/mol) | Puckering Parameter Q (Å) | Description |
|---|---|---|---|
| Envelope (C2-exo) | 0.0 | 0.40-0.45 | Most stable form |
| Envelope (C2-endo) | 0.2-0.5 | 0.35-0.40 | Slightly higher energy |
| Envelope (C4-exo) | 0.1-0.3 | 0.42-0.47 | Common conformation |
| Envelope (C4-endo) | 0.3-0.6 | 0.38-0.43 | Moderate stability |
| Envelope (C5-exo) | 0.1-0.4 | 0.41-0.46 | Frequently observed |
| Envelope (C5-endo) | 0.4-0.7 | 0.36-0.41 | Less stable |
| Planar (transition state) | 2.0-4.0 | 0.00-0.05 | High energy barrier |